molecular formula C9H14O B107354 1-Cyclohexyl-2-propen-1-one CAS No. 2177-34-6

1-Cyclohexyl-2-propen-1-one

Cat. No.: B107354
CAS No.: 2177-34-6
M. Wt: 138.21 g/mol
InChI Key: WXOZSJIRHYARIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2-propen-1-one (CAS: 2177-34-6) is an α,β-unsaturated ketone with the molecular formula C₉H₁₄O and an average molecular mass of 138.210 g/mol . It features a cyclohexyl group attached to a propenone (vinyl ketone) moiety, making it a versatile intermediate in organic synthesis, particularly in enolate chemistry and conjugate addition reactions.

Mechanism of Action

Biological Activity

1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is an organic compound with the molecular formula C9H14OC_9H_{14}O and a molecular weight of approximately 138.21 g/mol. This compound features a vinyl group attached to a cyclohexyl ring and a carbonyl functional group, categorizing it as an α,β-unsaturated carbonyl compound. Its unique structure contributes to its diverse biological activities, which have been explored in various studies.

  • CAS Number : 2177-34-6
  • Molecular Formula : C9H14O
  • Molecular Weight : 138.211 g/mol
  • LogP : 2.53
  • Canonical SMILES : C=CC(=O)C1CCCCC1

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, highlighting its potential applications in pharmacology and medicinal chemistry. Key areas of interest include:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound's interaction with biological macromolecules enhances its reactivity, making it a candidate for further exploration in antimicrobial applications .
  • Antitumor Activity : Preliminary research indicates that compounds similar to this compound may possess antitumor properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structural characteristics of α,β-unsaturated carbonyl compounds are often associated with such biological activities .

Antibacterial Activity

A study published in Frontiers in Pharmacology highlighted the antibacterial efficacy of compounds related to this compound. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, demonstrating that modifications to the cyclohexyl ring significantly influenced antibacterial potency. For instance, derivatives with larger aryl groups exhibited lower MIC values, suggesting a correlation between molecular structure and biological activity .

CompoundMIC (μg/mL)Structural Features
1a≤ 0.5Standard reference compound
1e≤ 0.5Restricted motion in isobutenyl group
1hVariableIncorporates large aryl rings

Antitumor Studies

Research focusing on the antitumor properties of α,β-unsaturated carbonyl compounds has indicated that these compounds can disrupt cellular signaling pathways involved in cancer progression. A recent study explored the effects of structurally similar compounds on tumor cell lines, revealing that they can induce significant cytotoxicity through mechanisms such as oxidative stress and DNA damage .

The biological activity of this compound is attributed to several mechanisms:

  • Electrophilic Reactivity : The presence of the carbonyl group makes the compound an electrophile capable of reacting with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids.
  • Radical Formation : Studies have suggested that the compound may generate free radicals upon metabolism, contributing to its antimicrobial and antitumor effects by damaging cellular components .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Pale yellow oil .
  • Synthesis : Prepared via Grignard reaction of cyclohexanecarbaldehyde with vinylmagnesium bromide, followed by oxidation to the ketone .
  • Spectroscopic Data :
    • ¹H NMR : δ 6.43 (dd, CH=CH₂), 2.65–2.58 (m, CHCO), 1.85–1.21 (m, cyclohexyl protons) .
    • IR : Strong absorption at 1694 cm⁻¹ (C=O stretch) .

Structural and Functional Group Differences

The following table summarizes structural and molecular differences between 1-cyclohexyl-2-propen-1-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Reference
This compound C₉H₁₄O 138.21 α,β-unsaturated ketone Saturated cyclohexyl, propenone
1-(1-Cyclohexenyl)-2-methylpropan-1-one C₁₀H₁₆O 152.23 Ketone, cyclohexenyl Unsaturated cyclohexenyl, methyl group
Cyclohexene,1-(2-propenyl) C₉H₁₄ 122.21 Alkene Cyclohexene + allyl group
2-Cyclohepten-1-one C₇H₁₀O 110.15 Cyclic ketone Seven-membered ring, α,β-unsaturation
2-Cyclohexen-1-one,5,5-dimethyl-3-(2-methyl-1-propenyl) C₁₂H₁₈O 178.27 Cyclic ketone, propenyl, methyl Sterically hindered substituents

Physical and Spectroscopic Contrasts

  • Boiling Points/Solubility: this compound’s polar ketone group increases solubility in polar aprotic solvents (e.g., THF) compared to non-ketone analogs like cyclohexene,1-(2-propenyl) . Cycloheptenone derivatives (e.g., 2-cyclohepten-1-one) typically have lower boiling points due to reduced molecular symmetry .
  • NMR Shifts :

    • The α,β-unsaturation in this compound results in downfield-shifted vinyl protons (δ 6.43) versus saturated analogs. Cyclohexenyl protons in 1-(1-cyclohexenyl)-2-methylpropan-1-one appear upfield (δ 1.2–2.5) due to conjugation .

Properties

IUPAC Name

1-cyclohexylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOZSJIRHYARIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176172
Record name 1-Cyclohexyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-34-6
Record name 1-Cyclohexyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-2-propen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-2-propen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the stirring solution of N-methyl-N-methoxy-cyclohexanecarboxamide (0.05 mol, 8.5 g) in 150 ml anhydrous THF at −10-0° C. (ice-NaCl bath) the solution of vinyl magnesium bromide (1M in THF, 0.1 mol, 100 ml) was added dropwise. The resulting mixture was stirred at 0° C. for 1 h (white solid formed), then at rt for 4 h (the solid dissolved). The resulting solution was added slowly by cannula into a well-cooled Erlenmeyer flask equipped with magnetic stirrer and thermometer, containing 0.5 L saturated aqueous NH4Cl, with such speed that the temperature stays between 0° C. and +10° C., at vigorous stirring. At higher temperatures oligomerization of the product occurs. The phases were separated; the aqueous one extracted with EtOAc (3×100 ml), and the combined organic extracts were washed with sat. aq. NH4Cl until pH<7 (5×50 ml, carefully removing all the N,O-dimethylhydroxylamine product), then washed with brine (100 ml), dried with Na2SO4, and concentrated under vacuum >80 mbar (taking care not to evaporate the volatile product). Yield 11.8 g of yellow oil containing pure vinylcyclohexylketone. Used in the next reaction without purification as 0.05 mol. 1H NMR (400 MHz, CDCl3) δ 6.41 (dd, 1H, 17.5 Hz, 10.3 Hz, Z—H—CH═C), 6.25 (dd, 1H, 17.5 Hz, 1.4 Hz, E-H—CH═C), 5.74 (dd, 1H, 10.3 Hz, 1.4 Hz, CO—CH═C), 2.60 (m, 1H, cyclohexyl CH—CO), 1.9-1.7 (m, 3H, cyclohexyl), 1.7-1.5 (m, 2H, cyclohexyl), 1.4-1.2 (m, 5H, cyclohexyl).
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As for 1-cyclohexyl-2-propen-1-one (known compound), 1-cyclohexyl-2-methyl-2-propen-1-ol which is used as starting substance is subjected to Oppenauer oxidation with tripropoxyaluminum in acetone, to yield 1-cyclohexyl-2-propen-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexyl-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-2-propen-1-one
Reactant of Route 3
1-Cyclohexyl-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-2-propen-1-one
Reactant of Route 6
1-Cyclohexyl-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.